Ethyl 4-hydroxy-5-[3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenethylamine with a suitable aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL 4-HYDROXY-3-METHOXYBENZOATE
Uniqueness
ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C29H34N2O9 |
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Molecular Weight |
554.6 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C29H34N2O9/c1-6-40-29(35)21-16-31-28(34)25(26(21)33)20(18-13-22(37-3)27(39-5)23(14-18)38-4)15-24(32)30-12-11-17-7-9-19(36-2)10-8-17/h7-10,13-14,16,20H,6,11-12,15H2,1-5H3,(H,30,32)(H2,31,33,34) |
InChI Key |
KNVLIEKFYPOYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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